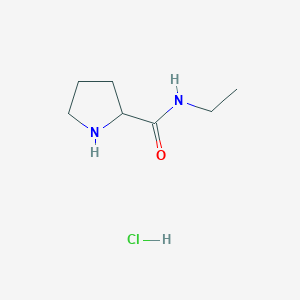
cis-Piperidine-2,6-dicarboxylic acid
Vue d'ensemble
Description
cis-Piperidine-2,6-dicarboxylic acid: is an organic compound that belongs to the class of piperidine derivatives. It is a cyclic amino acid with two carboxylic acid groups positioned at the 2 and 6 positions of the piperidine ring. This compound is known for its unique stereochemistry and has been studied for various applications in chemistry, biology, and medicine.
Mécanisme D'action
Target of Action
cis-Piperidine-2,6-dicarboxylic acid is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors . These receptors are primarily involved in the transmission of excitatory signals in the nervous system.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic pathway . This pathway involves the transmission of signals in the nervous system using the neurotransmitter glutamate. By blocking the action of excitatory amino acids at NMDA, AMPA, and kainate receptors, this compound can reduce the overall excitatory activity in this pathway .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The primary result of the action of this compound is a reduction in excitatory synaptic transmissions. This is due to its ability to block the action of excitatory amino acids at NMDA, AMPA, and kainate receptors . This can have various effects at the molecular and cellular level, depending on the specific context in which it is used.
Analyse Biochimique
Biochemical Properties
cis-Piperidine-2,6-dicarboxylic acid acts as a general ionotropic receptor antagonist . It blocks NMDA, AMPA, and kainate mediated responses . It also acts as a partial NMDA receptor agonist in the in vitro rat cerebellar cGMP model .
Cellular Effects
Its role as an ionotropic receptor antagonist suggests that it may influence cell function by modulating the activity of these receptors .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with ionotropic receptors . By acting as an antagonist, it can inhibit the activity of these receptors and alter cellular signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Anodic Oxidation and Cobalt-Catalyzed Carbonylation:
Starting Material: Methyl (S)-N-benzoylpipecolate.
Reagents: Et4N+ OTs− in CH3OH, CO/H2 (13.7 MPa), Co2(CO)8 in acetone, CH2N2 in CH3OH, conc. HCl, NaOCH3 in CH3OH.
Procedure: The key intermediate, methyl (S)-N-benzoyl-α-methoxypipecolate, is obtained via anodic oxidation. This intermediate undergoes cobalt-catalyzed carbonylation to form trans-(2S,6S)-N-benzoyl-teneraic acid dimethyl ester.
-
Hydrogenation of Pyridine-2,6-dicarboxylic Acid Derivatives:
Catalysts: Platinum (IV) oxide (PtO2) or palladium on carbon (Pd/C).
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Reagents: Anodic oxidation using Et4N+ OTs− in CH3OH.
Products: Methyl (S)-N-benzoyl-α-methoxypipecolate.
-
Reduction:
Reagents: Hydrogenation using PtO2 or Pd/C.
Products: cis-meso-isomers of teneraic acid.
-
Substitution:
Reagents: Various reagents depending on the desired substitution.
Products: Substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Chelating Agent: Used in the preparation of dipicolinato ligated lanthanide and transition metal complexes.
Synthetic Intermediate: Important intermediate in organic synthesis for the preparation of various piperidine derivatives.
Biology and Medicine:
Ionotropic Receptor Antagonist: Acts as a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors.
Neuroprotective Agent: Studied for its potential neuroprotective effects due to its ability to modulate neurotransmitter receptors.
Industry:
Pharmaceuticals: Used in the development of drugs targeting neurological disorders.
Comparaison Avec Des Composés Similaires
-
trans-Piperidine-2,6-dicarboxylic Acid:
-
Pyridine-2,6-dicarboxylic Acid:
Uniqueness:
Propriétés
IUPAC Name |
(2S,6R)-piperidine-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOPBZRXJMNXTF-SYDPRGILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@@H](C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B3146168.png)
![4-[(3R)-piperidine-3-carbonyl]morpholine](/img/structure/B3146176.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)




